
3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol typically involves the reaction of 2,2-dimethylthiomorpholine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides or sulfonates are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiols.
Substitution: Alkylated thiomorpholine derivatives.
Scientific Research Applications
3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-morpholin-4-ylpropanal
- 2,2-Dimethyl-3-(thiomorpholin-4-ylcarbonyl)cyclopropanecarboxylic acid
Uniqueness
3-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol is unique due to its specific combination of a thiomorpholine ring and a thiol group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H21NS2 |
|---|---|
Molecular Weight |
219.4 g/mol |
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)-2-methylpropane-1-thiol |
InChI |
InChI=1S/C10H21NS2/c1-9(7-12)6-11-4-5-13-10(2,3)8-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
HLDRQEWYUFGUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCSC(C1)(C)C)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


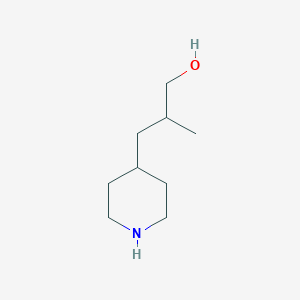
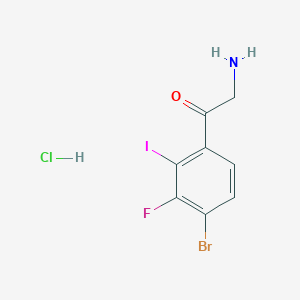
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)

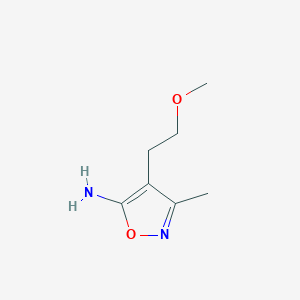
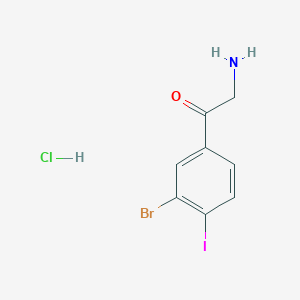


![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)
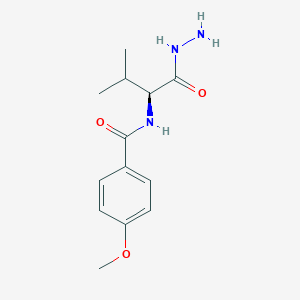

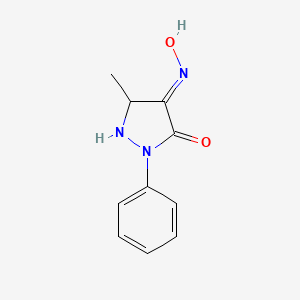
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)

